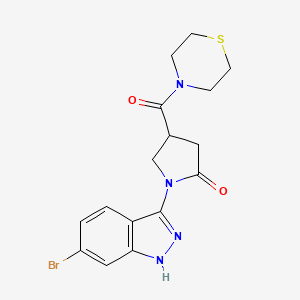

1-(6-bromo-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C16H17BrN4O2S |

|---|---|

Molecular Weight |

409.3 g/mol |

IUPAC Name |

1-(6-bromo-1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H17BrN4O2S/c17-11-1-2-12-13(8-11)18-19-15(12)21-9-10(7-14(21)22)16(23)20-3-5-24-6-4-20/h1-2,8,10H,3-7,9H2,(H,18,19) |

InChI Key |

YEDZLWQTKYZEAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Biological Activity

Overview of Indazole Derivatives

Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound , “1-(6-bromo-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one,” features a complex structure that may influence its pharmacological profile.

Structural Characteristics

The compound consists of:

- Indazole moiety : The indazole ring is known for its ability to interact with various biological targets.

- Bromine substitution : The presence of bromine can enhance lipophilicity and may influence binding affinity to target proteins.

- Thiomorpholine carbonyl : This group may contribute to the compound's ability to form hydrogen bonds, potentially enhancing its interaction with biological macromolecules.

- Pyrrolidinone ring : This cyclic structure can impact the compound's conformation and reactivity.

Anticancer Activity

Several studies have shown that indazole derivatives can exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and survival. For example:

- Inhibition of Kinases : Many indazole compounds act as kinase inhibitors, disrupting pathways critical for cancer cell proliferation.

- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Antimicrobial Activity

Indazoles have also demonstrated antimicrobial properties:

- Bacterial Inhibition : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, potentially by disrupting bacterial cell wall synthesis or function.

- Antifungal Properties : Research indicates that specific indazole compounds can inhibit fungal growth, contributing to their potential use in treating fungal infections.

Anti-inflammatory Effects

Indazole derivatives may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This could be beneficial in treating diseases characterized by chronic inflammation.

Table of Biological Activities

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a series of indazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.

- Antimicrobial Testing : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of specific indazole compounds against resistant strains of bacteria, showcasing their potential as new antimicrobial agents.

- Inflammation Model Study : An investigation into the anti-inflammatory effects of indazole derivatives demonstrated a reduction in inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indazole and pyrrolidine moieties exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have focused on its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole and thiomorpholine groups enhances its bioactivity, suggesting that modifications to these structures could lead to improved efficacy .

Neuroprotective Effects

Emerging research points to the neuroprotective effects of similar compounds within the indazole class. These compounds may offer protective benefits against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(6-bromo-2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one is crucial for optimizing its pharmacological properties. The incorporation of various substituents on the indazole and pyrrolidine rings can significantly influence its biological activity. For instance, modifications on the thiomorpholine ring have been linked to enhanced potency against specific targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of MCF7 breast cancer cells with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Efficacy | Evaluated against multiple bacterial strains; showed effective inhibition comparable to established antibiotics. |

| Study 3 | Neuroprotection | Investigated effects on neuronal cell lines; indicated reduced apoptosis under oxidative stress conditions. |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromoindazole Site

The bromine atom at position 6 of the indazole ring serves as a prime site for substitution reactions. This reactivity is exploited in cross-coupling and displacement reactions:

-

Mechanistic Insight : The bromoindazole undergoes oxidative addition with palladium catalysts, followed by transmetallation with boronic acids or coupling with amines. Steric hindrance from the adjacent indazole nitrogen slightly reduces yields compared to simpler aryl bromides .

Functionalization of the Pyrrolidin-2-one Ring

The lactam (pyrrolidin-2-one) ring participates in ring-opening and functional group interconversion reactions:

Hydrolysis and Decarbonylation

-

Conditions : NaOH (2M), H₂O/EtOH, reflux → HCl (pH 2–3).

-

Outcome : Hydrolysis of the lactam to a γ-aminobutyric acid derivative, followed by thermal decarbonylation to yield 1,5-disubstituted pyrrolidines .

Alkylation/Acylation

-

At N1 : Reacts with alkyl halides (e.g., CH₃I) in DMF with NaH to form N-alkylated derivatives.

-

At C5 : Lithiation with LDA at -78°C followed by electrophilic quenching introduces substituents (e.g., aldehydes, halides) .

Thiomorpholine Carbonyl Modifications

The thiomorpholine-4-carbonyl group undergoes selective transformations:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Thioester Reduction | NaBH₄, MeOH | Thiomorpholine alcohol | Retains stereochemistry |

| Amide Coupling | EDC/HOBt, RNH₂ | Secondary/tertiary amides | High regioselectivity |

Cross-Coupling Reactions for Structural Diversification

Pd-catalyzed cross-couplings enable the introduction of diverse substituents:

Key Examples

-

Sonogashira Coupling :

-

Heck Reaction :

Oxidation and Reduction Reactions

-

Indazole Oxidation : MnO₂ in CH₂Cl₂ oxidizes the indazole’s C3 position to a nitro group (rare, <30% yield) .

-

Pyrrolidinone Reduction : BH₃·THF reduces the lactam to a pyrrolidine, preserving the thiomorpholine moiety .

Cyclization and Ring-Forming Reactions

Reaction with bis-electrophiles (e.g., dihalides) under basic conditions forms fused heterocycles:

-

Example : Cyclocondensation with 1,2-dibromoethane yields indazolo-pyrrolidine hybrids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole Derivatives with Halogen Substituents

PF-06263276 (6-bromo-4-fluoro-1H-indazole): This compound shares the 6-bromoindazole motif but includes an additional 4-fluoro substituent. Fluorination typically increases metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism. However, the absence of the pyrrolidin-2-one and thiomorpholin groups in PF-06263276 limits direct functional comparison. Its molecular weight (566.63 g/mol) and complex imidazo-pyridine/pyrazinylmethanone structure suggest a distinct biological target profile compared to the simpler pyrrolidinone-based target compound .

2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde: This thienopyrimidine-indazole hybrid, synthesized via Suzuki coupling (similar to the target compound’s likely route), replaces pyrrolidin-2-one with a thienopyrimidine scaffold. The aldehyde group introduces reactivity for further derivatization, a feature absent in the target compound .

Pyrrolidin-2-one Derivatives

1-(3-Chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one :

This compound shares the pyrrolidin-2-one core but substitutes the bromoindazole with a 3-chlorophenyl group and a benzoimidazole ring. The isobutyl chain on the benzoimidazole increases steric bulk, which may hinder target engagement compared to the planar indazole moiety. The absence of a thiomorpholin group reduces sulfur-mediated interactions, such as hydrogen bonding or hydrophobic effects .

Structural and Functional Analysis

Key Substituent Effects

- 6-Bromoindazole vs. Fluorine’s electronegativity enhances electronic interactions but may reduce steric compatibility .

- Thiomorpholin vs. Morpholin : The sulfur atom in thiomorpholin enhances lipophilicity (logP) and may participate in sulfur-π or hydrogen-bonding interactions, unlike morpholine’s oxygen .

- Pyrrolidin-2-one Conformation : Ring puckering coordinates (as defined by Cremer and Pople) influence the spatial orientation of substituents. Computational analysis using methods from could reveal differences in puckering amplitude between the target compound and analogs, affecting binding kinetics .

Data Table: Comparative Overview of Compounds

Research Implications

The target compound’s unique combination of bromoindazole and thiomorpholin groups positions it as a candidate for optimizing kinase inhibition profiles. Comparative studies with analogs suggest that sulfur-containing substituents and indazole halogenation are critical for balancing potency and pharmacokinetics. Further crystallographic analysis (e.g., SHELXL refinement) and ring-puckering studies could elucidate conformational preferences driving biological activity .

Preparation Methods

Synthesis of 6-Bromo-2H-indazol-3-amine Intermediate

Method :

-

Bromination of Indazole Derivatives

-

Cyclization to Form Indazole Core

Formation of Pyrrolidin-2-one Scaffold

Method :

Coupling with Thiomorpholine-4-carbonyl

Method :

-

Amide Bond Formation

-

Alternative Coupling via EDCl/HOBt

Optimization and Key Findings

Bromination Efficiency

Catalytic Systems for Coupling

-

Copper-Mediated Cross-Coupling :

Analytical Characterization

Challenges and Solutions

-

Low Coupling Yields : Additives like cesium carbonate improve reactivity in Ullmann-type couplings.

-

Byproduct Formation : Use of scavengers (e.g., polymer-bound isocyanate) reduces undesired adducts.

Industrial-Scale Feasibility

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidin-2-one core with bromoindazolyl and thiomorpholinecarbonyl substituents?

- Methodological Answer : The pyrrolidin-2-one core can be synthesized via desymmetrization of N-protected dihydropyrroles using transition-metal catalysis (e.g., Heck–Matsuda coupling) to introduce aryl groups. For example, β-aryl-γ-lactam derivatives were synthesized via Pd-catalyzed arylations, achieving enantioselectivity up to 84% yield using chiral sulfonamide directing groups . The bromoindazolyl moiety can be introduced via Suzuki coupling or halogen exchange, while the thiomorpholinecarbonyl group may require acylation using thiomorpholine and carbonyl-activating reagents (e.g., EDCI/HOBt).

Q. How can enantiomeric purity be validated for this compound, given its stereogenic centers?

- Methodological Answer : Enantiomeric ratios are typically determined using chiral stationary-phase chromatography. For example, Daicel Chiralpak® IC or IB columns with SFC (supercritical fluid chromatography) or HPLC (λ = 210–260 nm) can resolve enantiomers, as demonstrated for similar pyrrolidin-2-one derivatives . Retention times and peak integration (e.g., tr = 15–25 min) are critical for quantifying enantiomeric excess (ee).

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrrolidin-2-one carbonyl (δ ~175–180 ppm in 13C), bromoindazole protons (δ ~7.5–8.5 ppm in 1H), and thiomorpholine protons (δ ~2.5–4.0 ppm) .

- HRMS (ESI+) : Confirm molecular ion peaks (e.g., m/z calculated vs. observed with <5 ppm error) .

- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement, particularly for ambiguous stereocenters .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

- Methodological Answer : Data contradictions (e.g., NMR vs. X-ray) require cross-validation:

- Redundant refinement : Use SHELXL to test multiple refinement models and occupancy rates for disordered atoms .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to identify conformational discrepancies .

- Dynamic NMR : Probe temperature-dependent splitting to assess rotational barriers in thiomorpholine groups .

Q. What mechanistic insights explain low yields in thiomorpholine acylation steps?

- Methodological Answer : Low yields may stem from steric hindrance at the pyrrolidine nitrogen or competing side reactions (e.g., thiomorpholine oxidation). Optimization strategies include:

- Protecting-group engineering : Use orthogonal protecting groups (e.g., nitrobenzenesulfonyl) to direct acylation regioselectivity .

- Microwave-assisted synthesis : Enhance reaction kinetics for sluggish acylations (e.g., 100°C, 30 min vs. traditional 24-hour reflux) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog synthesis : Replace bromoindazole with other halogens (e.g., Cl, I) or substituents (CF3, OMe) to assess electronic effects.

- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with computed parameters (logP, polar surface area) .

- Crystallographic docking : Use resolved X-ray structures to model interactions with biological targets (e.g., ATP-binding pockets) .

Q. What strategies mitigate challenges in resolving high-resolution crystal structures?

- Methodological Answer :

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to improve crystal packing .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, common with flexible thiomorpholine groups .

- Synchrotron radiation : Collect high-flux data for weakly diffracting crystals (e.g., at 0.5–1.0 Å resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.